

3-Mercaptohexyl acetate chemical structure and properties

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Compound of Interest

Compound Name: 3-Mercaptohexyl acetate

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An In-Depth Technical Guide to 3-Mercaptohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptohexyl acetate is a volatile sulfur-containing organic compound that plays a significant role in the aroma profile of various fruits and fermented beverages, most notably wine.^[1] It is characterized by its potent and complex aroma, often described as tropical, fruity, and slightly sulfurous. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **3-mercaptopentyl acetate**, as well as its metabolic origins in biological systems.

Chemical Structure and Properties

3-Mercaptohexyl acetate is the acetate ester of 3-mercaptopentan-1-ol. Its chemical structure consists of a six-carbon hexyl chain with a thiol (-SH) group at the third carbon and an acetate group (-OCOCH₃) at the first carbon.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **3-mercaptopropyl acetate** is presented in the table below. These properties are crucial for its handling, analysis, and application in various fields.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₆ O ₂ S	[2][3]
Molecular Weight	176.28 g/mol	[1]
CAS Number	136954-20-6	[2][3]
Appearance	Colorless to pale yellow liquid	
Boiling Point	Approximately 186 - 240 °C at 760 mmHg	[4]
Density	Approximately 0.991 - 0.996 g/cm ³ at 25 °C	[1][4]
Refractive Index	Approximately 1.462 - 1.472 at 20 °C	[1][4]
Flash Point	Approximately 73 °C (163.4 °F)	[5]
Solubility	Insoluble in water; soluble in ethanol and organic solvents	[1]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **3-mercaptopropyl acetate**.

- Mass Spectrometry (MS): The electron ionization mass spectrum of **3-mercaptopropyl acetate** is available in the NIST WebBook.[2][3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data with chemical shift assignments are critical for unambiguous structure elucidation. While a comprehensive public dataset with full assignments is not readily available, typical chemical shift ranges for similar functional groups can be found in standard NMR databases.[6]

Organoleptic Properties

3-Mercaptohexyl acetate is a potent aroma compound with a low odor threshold. Its sensory profile is complex and contributes significantly to the "tropical" and "fruity" notes in many products.

- Odor: Described as tropical, fruity (passion fruit, grapefruit, guava), with green and sulfurous notes.^[4]
- Taste: Characterized by sulfurous, fruity, and savory meaty notes with a tropical fruit aftertaste.

Synthesis and Reactions

The synthesis of **3-mercaptopentyl acetate** can be achieved through several routes, most commonly involving the acetylation of 3-mercaptopentan-1-ol.

Representative Synthesis Protocol: Acetylation of 3-Mercaptohexan-1-ol

While a specific, detailed protocol for **3-mercaptopentyl acetate** is not readily available in the searched literature, a general procedure for the acetylation of an alcohol can be adapted. This would typically involve the reaction of 3-mercaptopentan-1-ol with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base like pyridine to neutralize the acid byproduct.

Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety conditions.

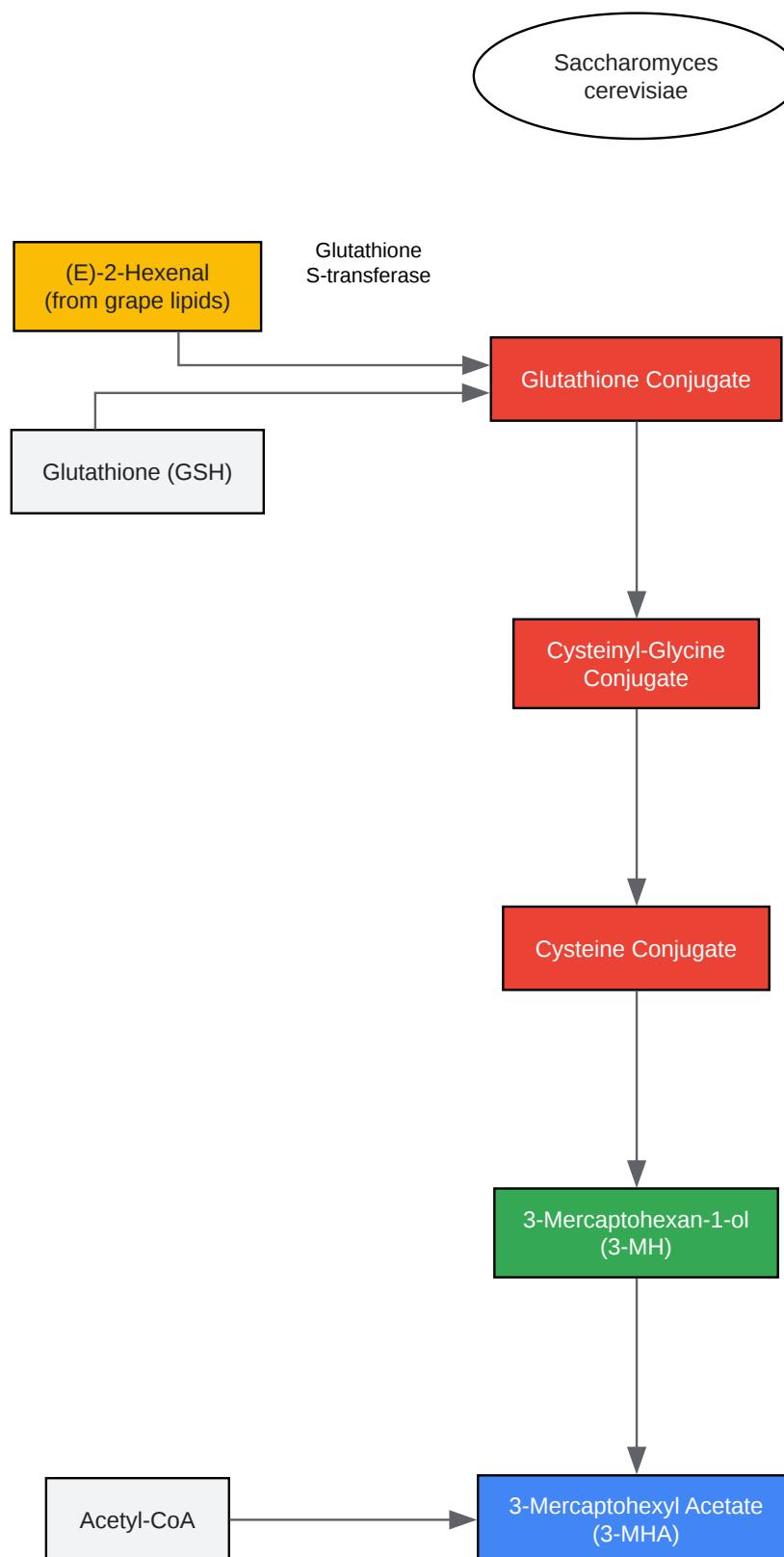
- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-mercaptopentan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
- Cool the solution in an ice bath.
- Slowly add an equimolar amount of an acetylating agent (e.g., acetyl chloride) dropwise to the stirred solution.

- Add an equimolar amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to the reaction mixture to scavenge the generated acid.
- Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
- Purify the crude **3-mercaptopropyl acetate** by column chromatography or distillation under reduced pressure.

Metabolic Pathway in Wine Fermentation

3-Mercaptopropyl acetate is not typically present in grape juice but is formed during alcoholic fermentation by the yeast *Saccharomyces cerevisiae*. It is a secondary metabolite derived from odorless precursors present in the grape must. The formation of **3-mercaptopropyl acetate** is a multi-step process involving several key enzymatic reactions.

The pathway begins with the Michael addition of glutathione to (E)-2-hexenal, a C6 aldehyde formed from the oxidation of lipids in the grape. This is followed by enzymatic cleavage of the glutathione conjugate and reduction of the aldehyde to an alcohol, resulting in the formation of 3-mercaptopropyl alcohol. The final step is the esterification of 3-mercaptopropyl alcohol with acetyl-CoA, catalyzed by alcohol acetyltransferases.

[Click to download full resolution via product page](#)**Biosynthesis of 3-Mercaptohexyl Acetate during Fermentation.**

Experimental Protocols

Analysis of 3-Mercaptohexyl Acetate in Wine by GC-MS

The quantification of **3-mercaptopentyl acetate** in a complex matrix like wine requires a sensitive and selective analytical method, typically Gas Chromatography coupled with Mass Spectrometry (GC-MS). Due to its low concentration, a pre-concentration step is usually necessary. Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for this purpose.

Objective: To quantify the concentration of **3-mercaptopentyl acetate** in a wine sample.

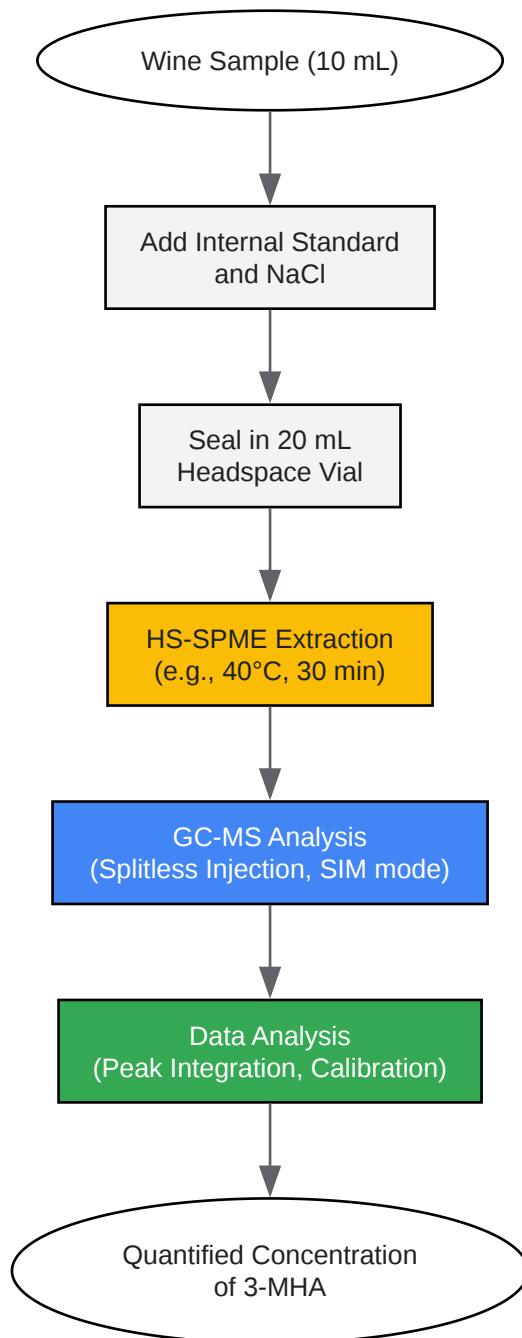
Materials:

- Wine sample
- Sodium chloride
- Internal standard (e.g., a deuterated analog of **3-mercaptopentyl acetate**)
- SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- 20 mL headspace vials with magnetic screw caps and septa
- Heater-stirrer or water bath
- GC-MS system with a suitable capillary column (e.g., polar or mid-polar)

Procedure:

- Sample Preparation:
 - Pipette 10 mL of the wine sample into a 20 mL headspace vial.
 - Add a known amount of the internal standard.
 - Add sodium chloride (e.g., 3 g) to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

- Immediately seal the vial with the screw cap.
- Headspace Solid-Phase Microextraction (HS-SPME):
 - Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 40-60 °C) and allow it to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.
 - Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.
 - After extraction, retract the fiber into the needle.
- GC-MS Analysis:
 - Immediately insert the SPME fiber into the hot injector of the GC-MS, which is operated in splitless mode to ensure the complete transfer of analytes onto the column.
 - Desorb the analytes from the fiber at a high temperature (e.g., 250 °C) for a few minutes.
 - Start the GC temperature program to separate the compounds. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
 - The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of **3-mercaptopropyl acetate** and the internal standard.
- Quantification:
 - Create a calibration curve using standard solutions of **3-mercaptopropyl acetate** of known concentrations, prepared in a model wine solution and subjected to the same HS-SPME-GC-MS procedure.
 - Calculate the concentration of **3-mercaptopropyl acetate** in the wine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Analytical Workflow for **3-Mercaptohexyl Acetate** in Wine.

Applications

The primary application of **3-mercaptopentyl acetate** is in the flavor and fragrance industry.^[4] Its intense tropical and fruity aroma makes it a valuable component in the creation of flavor profiles for a wide range of products, including:

- Beverages: Enhancing the fruity and tropical notes in wines, fruit juices, and other drinks.
- Food Products: Used in the formulation of fruit-flavored confectionery, dairy products, and desserts.
- Fragrances: Incorporated into perfumes and personal care products to impart exotic and fruity scents.

Safety and Handling

3-Mercaptohexyl acetate is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting.

- General Handling: Use in a well-ventilated area and avoid breathing vapors. Avoid contact with skin, eyes, and clothing.
- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
- Hazards: May cause skin and eye irritation. It is also a combustible liquid.

Always refer to the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Conclusion

3-Mercaptohexyl acetate is a key aroma compound with a significant impact on the sensory qualities of various food and beverage products. Understanding its chemical properties, synthesis, and metabolic pathways is crucial for researchers and professionals in the fields of food science, oenology, and flavor chemistry. The analytical methods outlined in this guide provide a framework for its accurate quantification, enabling better control and optimization of its formation and contribution to the final product's aroma profile.

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